molecular formula C14H24N2O4 B6582313 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide CAS No. 1209700-09-3

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B6582313
CAS No.: 1209700-09-3
M. Wt: 284.35 g/mol
InChI Key: XYWBVDZZWMJKFA-UHFFFAOYSA-N
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Description

Chemical Identity:
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide (CAS: 1209700-09-3) is a synthetic ethanediamide derivative with the molecular formula C₁₄H₂₄N₂O₄ and a molecular weight of 284.35 g/mol . Its structure features two distinct moieties:

  • A 2,2-dimethoxyethyl group, enhancing solubility in polar solvents due to the ether and methoxy functionalities.

Synthesis:
The compound is synthesized via reductive N-alkylation of aniline derivatives with N-(2,2-dimethoxyethyl)acetamide in the presence of triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) . This method is common for constructing N-alkylated amides, ensuring high regioselectivity and moderate yields.

Availability: Available in research quantities (1–50 mg) at 90% purity, with prices ranging from $574 (1 mg) to $1,194 (50 mg). It is strictly for non-human research applications .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-19-12(20-2)10-16-14(18)13(17)15-9-8-11-6-4-3-5-7-11/h6,12H,3-5,7-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWBVDZZWMJKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCCC1=CCCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of cyclohexene with ethylenediamine and dimethoxyethane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial in industrial settings to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or ether functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the amide class , sharing functional groups with agrochemicals and pharmaceutical intermediates. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Synthesis
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide C₁₄H₂₄N₂O₄ 284.35 Ethanediamide, cyclohexenyl, dimethoxyethyl Research intermediate; synthesized via reductive alkylation
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.76 Chloroacetamide, aryl, methoxymethyl Herbicide; inhibits plant fatty acid elongation
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) C₁₂H₁₇ClNO₂S 292.79 Chloroacetamide, thienyl, methoxy-isopropyl Pre-emergent herbicide; disrupts cell division
N-[2-(N-phenethylanilino)ethyl]acetamide C₁₈H₂₂N₂O 282.38 Acetamide, phenethyl, anilino Pharmaceutical intermediate; synthesized via Pd-catalyzed amination
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide C₂₄H₃₄N₃O₆S 516.61 Ethanediamide, cyclohexenyl, sulfonyl-oxazinan Research chemical; enhanced steric bulk for receptor studies

Key Findings:

Structural Divergence: The target compound’s dimethoxyethyl group distinguishes it from agrochemical analogs like alachlor and dimethenamid, which feature chloroacetamide cores and aryl/thienyl groups for herbicidal activity . Compared to N-[2-(N-phenethylanilino)ethyl]acetamide, the cyclohexenyl group in the target compound increases lipophilicity (logP ~1.8 vs.

Synthetic Pathways: The target compound is synthesized via reductive alkylation, contrasting with palladium-catalyzed cross-coupling used for diarylamino analogs .

Functional Implications: The cyclohexenyl ethyl moiety may confer conformational rigidity, unlike the flexible phenethyl group in N-[2-(N-phenethylanilino)ethyl]acetamide, impacting binding interactions in drug discovery . The sulfonyl-oxazinan derivative () exhibits higher molecular weight (516.61 g/mol) and steric hindrance, likely reducing solubility but enhancing target specificity in enzyme inhibition studies .

Applications :

  • Unlike herbicidal analogs (alachlor, dimethenamid), the target compound lacks pesticidal data, suggesting its primary role as a research intermediate for organic synthesis or medicinal chemistry .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Structural Characteristics

The compound features a cyclohexene moiety and a dimethoxyethyl group, which contribute to its steric and electronic properties. The presence of the cyclohexene ring can influence the compound's reactivity and potential interactions with biological targets.

Structural Feature Description
Cyclohexene Group Unsaturated cyclic hydrocarbon contributing to reactivity
Dimethoxyethyl Group Enhances solubility and potential biological interactions
Ethanediamide Backbone Provides stability and possible hydrogen bonding interactions

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques, including:

  • Amidation Reactions : Utilizing cyclohexene derivatives with appropriate amines.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of the amide bond.

Antitumor Properties

Research indicates that compounds with similar structural motifs exhibit notable antitumor activities. For instance, studies on related cyclohexene derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways, leading to apoptosis in malignant cells.

Antimicrobial Activity

The cyclohexene structure is known for its antimicrobial properties. Compounds derived from cyclohexene have been shown to exhibit activity against a range of pathogens, including bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Cytotoxicity in Cancer Cells : A study published in PubMed evaluated the cytotoxic effects of similar compounds on human cancer cell lines, demonstrating that certain derivatives significantly inhibited cell proliferation through mitochondrial dysfunction .
  • Antifungal Activity : Research comparing various cycloheximides indicated that compounds with similar structures exhibited strong antifungal activity against plant pathogens, suggesting potential agricultural applications .

Research Findings

Recent studies have focused on understanding the metabolic pathways affected by this compound. Findings suggest that this compound may influence:

  • Protein Synthesis Inhibition : By targeting ribosomal functions, leading to reduced protein synthesis in pathogenic organisms.
  • Cellular Signaling Pathways : Modulating pathways involved in cell survival and apoptosis.

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